

Application Note: Characterization of Drug- β -Cyclodextrin Complexes Using NMR Spectroscopy

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Compound of Interest

Compound Name: *2,6-Di-O-methyl-beta-cyclodextrin*

Cat. No.: *B030544*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

β -Cyclodextrins (β -CDs) are cyclic oligosaccharides widely used in the pharmaceutical industry to enhance the aqueous solubility, stability, and bioavailability of drug molecules (DM).[\[1\]](#)[\[2\]](#) They consist of seven glucopyranose units linked in a ring, forming a truncated cone structure with a hydrophilic exterior and a hydrophobic inner cavity.[\[1\]](#)[\[3\]](#)[\[4\]](#) This cavity can encapsulate a variety of guest molecules, including drugs, forming non-covalent inclusion complexes. The formation and characterization of these host-guest complexes are critical for the development of effective drug delivery systems.[\[5\]](#)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for studying the formation, stoichiometry, geometry, and dynamics of drug- β -CD complexes at an atomic level.[\[6\]](#)[\[7\]](#) It provides detailed information on the specific interactions between the host (β -CD) and the guest (drug) in solution.[\[8\]](#) This application note provides detailed protocols for the most common NMR experiments used in the characterization of these complexes, including 1D ^1H NMR, 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY), and Diffusion-Ordered Spectroscopy (DOSY).

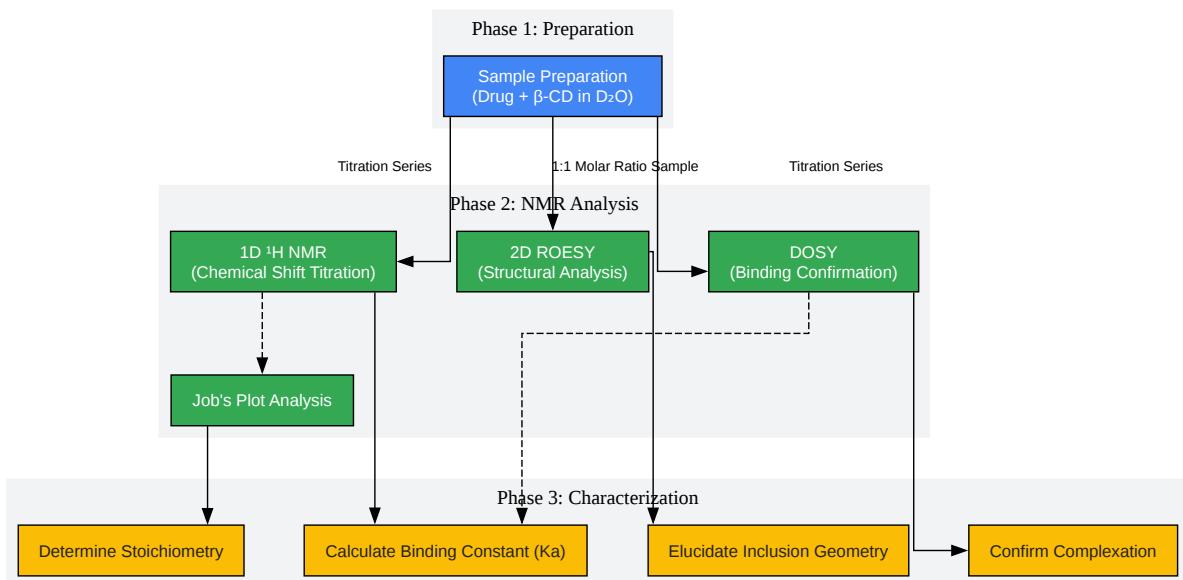
Principle of NMR Characterization

The formation of an inclusion complex between a drug molecule and β -CD leads to changes in the NMR parameters of both molecules. The primary indicators of complex formation are:

- Chemical Shift Changes ($\Delta\delta$): The protons of the drug molecule, upon entering the hydrophobic cavity of the β -CD, experience a different magnetic environment, leading to shifts in their resonance frequencies. Similarly, the β -CD protons located inside the cavity (H-3 and H-5) are shielded by the guest molecule and typically show an upfield shift (to a lower ppm value).[8][9][10] Protons on the outer surface (H-1, H-2, H-4, H-6) are less affected.[4]
- Nuclear Overhauser Effect (NOE): Through-space interactions between protons of the drug and the β -CD that are in close proximity ($< 5 \text{ \AA}$) can be detected using 2D ROESY experiments. The presence of cross-peaks between drug protons and the inner protons (H-3, H-5) of the β -CD is direct evidence of inclusion.[7][8][9]
- Diffusion Coefficient Changes: In a DOSY experiment, the diffusion coefficient of a molecule is measured. When a small drug molecule forms a complex with a larger β -CD molecule, its observed diffusion coefficient will decrease, approaching that of the β -CD.[11][12][13]

Experimental Workflows and Methodologies

The overall process for characterizing a drug- β -CD complex involves sample preparation followed by a series of NMR experiments to determine stoichiometry, binding affinity, and the geometry of the complex.

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Caption: General experimental workflow for NMR characterization of drug- β -CD complexes.

Protocol: Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR data.

- Materials: Drug (DM), β -Cyclodextrin (β -CD, dried to remove water), Deuterium Oxide (D_2O , 99.9%), or Deuterated Dimethyl Sulfoxide ($DMSO-d_6$).
- Solvent Selection: D_2O is the most common solvent. However, if the drug has poor water solubility, $DMSO-d_6$ can be used.^[14] Note that interactions can be significantly different in

non-aqueous solvents.[9]

- Stock Solutions: Prepare concentrated stock solutions of both the drug and β -CD in the chosen deuterated solvent. This allows for accurate preparation of titration samples.
- For ^1H NMR Titration & DOSY: Prepare a series of NMR tubes. Keep the concentration of one component constant (e.g., the drug at 1-2 mM) while varying the concentration of the other (e.g., β -CD from 0 to 10-15 mM). Ensure the total volume in each tube is identical (typically 0.5-0.6 mL).
- For Job's Plot (Continuous Variation Method): Prepare a series of NMR tubes where the total molar concentration ($[\text{DM}] + [\beta\text{-CD}]$) is kept constant (e.g., 2 mM), but the mole fraction of the drug varies from 0 to 1.[9][15]
- For 2D ROESY: Prepare a single sample, typically with a 1:1 molar ratio of the drug and β -CD, at a concentration of around 2-5 mM.[9]
- Final Steps: Ensure all components are fully dissolved. Vortex each sample thoroughly. The pH of the solution should be controlled and reported, as it can influence complexation.[9]

Protocol: 1D ^1H NMR Spectroscopy

This is the primary experiment to observe evidence of complexation and to determine the binding constant.

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Experiment: Standard single-pulse ^1H NMR experiment.
- Typical Parameters:
 - Temperature: 298 K (25 °C).[1]
 - Spectral Width: ~12-16 ppm.
 - Number of Scans: 16-128, depending on sample concentration.
 - Relaxation Delay (d1): 2-5 seconds to ensure full relaxation.

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum (e.g., to residual HDO at 4.79 ppm).
- Analysis:
 - Identify the protons of the drug and β-CD.
 - Track the chemical shift (δ) of specific protons (e.g., H-3 and H-5 of β-CD, and aromatic protons of the drug) across the titration series.
 - Calculate the chemical shift change ($\Delta\delta = |\delta_{\text{complex}} - \delta_{\text{free}}|$). Significant changes indicate interaction.[\[10\]](#)

Protocol: 2D ROESY Spectroscopy

This experiment provides direct proof of inclusion and gives insight into the geometry of the complex.

- Instrument: A 500 MHz or higher field NMR spectrometer, preferably with a cryoprobe for better sensitivity.
- Experiment: Standard 2D ROESY pulse sequence (e.g., roesyph on Bruker instruments).[\[8\]](#)
- Typical Parameters:
 - Temperature: 298 K.
 - Mixing Time: 200-500 ms. This is a key parameter to optimize.
 - Number of Scans: 8-32 per increment.
 - Increments: 256-512 in the indirect dimension.
- Data Processing: Apply 2D Fourier transformation and phase/baseline correction.
- Analysis: Look for cross-peaks connecting protons from the drug molecule to the inner cavity protons (H-3, H-5) of the β-CD. The presence of these correlations confirms that the drug (or part of it) is located inside the cavity.[\[7\]\[9\]](#)

Protocol: Diffusion-Ordered Spectroscopy (DOSY)

DOSY separates NMR signals based on the diffusion coefficient of the molecules, acting as "NMR chromatography".[\[11\]](#)

- Instrument: Any modern NMR spectrometer equipped with a gradient probe.
- Experiment: A stimulated echo pulse sequence with bipolar gradients is commonly used.
- Typical Parameters:
 - Temperature: 298 K, strictly controlled.
 - Diffusion Time (Δ): 50-200 ms.
 - Gradient Pulse Duration (δ): 1-4 ms.
 - Gradient Strength: Varied linearly in 16-32 steps.
- Data Processing: Use the instrument's software (e.g., Bruker TopSpin's dosy module) to process the 2D data. This fits the signal decay at each chemical shift to the Stejskal-Tanner equation to extract a diffusion coefficient (D).
- Analysis: In the resulting 2D spectrum (chemical shift vs. diffusion coefficient), free drug and free β -CD will appear at different diffusion coefficients. In samples containing the complex, the signals of the bound drug will show a smaller diffusion coefficient, aligned with that of the β -CD.[\[16\]](#)

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and comparison.

Stoichiometry Determination (Job's Plot)

The stoichiometry of the complex is often 1:1 but can vary.[\[3\]](#)[\[7\]](#) The continuous variation method (Job's Plot) is used for this determination. A plot of $\Delta\delta$ multiplied by the host concentration versus the mole fraction (r) of the guest is created. The maximum of the plot indicates the stoichiometry.[\[3\]](#)[\[9\]](#) For instance, a maximum at $r = 0.5$ confirms a 1:1 complex.[\[9\]](#)

Table 1: Example Data for Job's Plot Analysis (Hypothetical DM- β -CD System)

Mole Fraction (r) of DM	[DM] (mM)	[β -CD] (mM)	$\Delta\delta$ of β -CD H-5 (ppm)	$\Delta\delta * [\beta\text{-CD}]$
0.1	0.2	1.8	0.025	0.045
0.3	0.6	1.4	0.061	0.085
0.5	1.0	1.0	0.090	0.090
0.7	1.4	0.6	0.075	0.045

| 0.9 | 1.8 | 0.2 | 0.030 | 0.006 |

Chemical Shift Changes

The magnitude of the chemical shift changes ($\Delta\delta$) upon complexation indicates which parts of the host and guest molecules are most involved in the interaction.

Caption: Key β -CD protons monitored during NMR analysis of host-guest complexation.

Table 2: Example of ^1H Chemical Shift Changes ($\Delta\delta$) for a DM- β -CD Complex in D_2O Data based on the daidzein- β -CD system.[9]

β -CD Proton	δ_{free} (ppm)	$\delta_{\text{complex (1:1)}}$ (ppm)	$\Delta\delta$ (ppm)
H-1	5.038	5.030	-0.008
H-2	3.617	3.615	-0.002
H-3	3.931	3.871	-0.060
H-4	3.550	3.545	-0.005
H-5	3.821	3.711	-0.110

| H-6 | 3.890 | 3.800 | -0.090 |

The significant upfield shifts (negative $\Delta\delta$) for the inner protons H-3 and H-5, and rim proton H-6, strongly suggest the inclusion of the drug into the β -CD cavity.[9]

Binding Constant (K_a) Determination

The binding or association constant (K_a) quantifies the strength of the interaction. It can be calculated by fitting the chemical shift titration data to a 1:1 binding model using non-linear regression analysis.[4][10] DOSY data can also be used to determine K_a .[13]

Table 3: Comparison of Binding Constants for Various Drug- β -CD Complexes

Guest Molecule	NMR Method	Binding Constant (K_a , M $^{-1}$)	Reference
Vanillin	DOSY	55 - 142	[13]
Bisphenol A	^1H Titration	3.62×10^3 - 4.10×10^3	[4]
Mitragynine	^1H Titration	2.19×10^3	[15]

| Vanillin Polymer | DOSY | 8.4×10^3 | [12] |

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of drug- β -cyclodextrin inclusion complexes. By employing a combination of 1D ^1H , 2D ROESY, and DOSY experiments, researchers can confirm complex formation, determine the binding stoichiometry and affinity, and elucidate the three-dimensional structure of the complex in solution. The detailed protocols and data interpretation guidelines presented in this note serve as a robust framework for professionals in drug development to effectively utilize NMR in the design and optimization of cyclodextrin-based drug delivery systems.

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